molecular formula C19H15NO3 B12165521 2-benzoyl-N-(furan-2-ylmethyl)benzamide

2-benzoyl-N-(furan-2-ylmethyl)benzamide

Cat. No.: B12165521
M. Wt: 305.3 g/mol
InChI Key: DUKXKCMTFYOHQI-UHFFFAOYSA-N
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Description

2-benzoyl-N-(furan-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzoyl group and a furan-2-ylmethyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-N-(furan-2-ylmethyl)benzamide typically involves the condensation of benzoic acid derivatives with furan-2-ylmethylamine. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

Industrial production of benzamide derivatives often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product. The reaction conditions are optimized to ensure high throughput and minimal by-product formation.

Chemical Reactions Analysis

Types of Reactions

2-benzoyl-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzoyl group can be reduced to a benzyl group under hydrogenation conditions.

    Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Benzyl-substituted benzamide.

    Substitution: Various N-substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-benzoyl-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The furan ring and benzoyl group are crucial for its binding affinity and specificity. The compound can also chelate metal ions, which may enhance its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzoyl-N-(furan-2-ylmethyl)benzamide is unique due to the presence of both a benzoyl group and a furan-2-ylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to form stable metal complexes and its potential cytotoxic activity set it apart from other benzamide derivatives.

Properties

Molecular Formula

C19H15NO3

Molecular Weight

305.3 g/mol

IUPAC Name

2-benzoyl-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H15NO3/c21-18(14-7-2-1-3-8-14)16-10-4-5-11-17(16)19(22)20-13-15-9-6-12-23-15/h1-12H,13H2,(H,20,22)

InChI Key

DUKXKCMTFYOHQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCC3=CC=CO3

Origin of Product

United States

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